molecular formula C14H15N3O2 B8586174 (+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one CAS No. 121866-03-3

(+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one

Cat. No. B8586174
M. Wt: 257.29 g/mol
InChI Key: BGYKFEZDXJOZNT-UHFFFAOYSA-N
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Patent
US04692447

Procedure details

A solution of dl-6-acetylamino-1-oxo-1,2,3,4-tetrahydro-naphth-2-yl-acetic acid (3.27 g) in ethanol (60 ml) was treated with 90% hydrazine hydrate (1 ml) and heated at the reflux temperature for 3 hrs. After cooling at 0°-5° C., the precipitate is separated by filtration and recrystallized from acetone-ethanol to yield 8-acetylamino-4,4a,5,6-tetrahydro-2H-benzo(h)-cinnolin-3-one m.p. 284° C.
Name
dl-6 acetylamino-1-oxo-1,2,3,4-tetrahydro-naphth-2-yl-acetic acid
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=[C:7]([CH2:9][NH:10]CCCNCCCCNCCCNCC2C=CC(O)=C(OC)C=2)C=CC=1O.C(N[CH:39]([CH:43]1[CH2:52][CH2:51][C:50]2[C:45](=[CH:46][CH:47]=[CH:48][CH:49]=2)[C:44]1=O)[C:40]([OH:42])=O)(=O)C.[OH2:54].[NH2:55][NH2:56]>C(O)C>[C:9]([NH:10][C:48]1[CH:47]=[CH:46][C:45]2[C:44]3[CH:43]([CH2:39][C:40](=[O:42])[NH:55][N:56]=3)[CH2:52][CH2:51][C:50]=2[CH:49]=1)(=[O:54])[CH3:7] |f:0.1,2.3|

Inputs

Step One
Name
dl-6 acetylamino-1-oxo-1,2,3,4-tetrahydro-naphth-2-yl-acetic acid
Quantity
3.27 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)CNCCCNCCCCNCCCNCC2=CC(=C(C=C2)O)OC)O.C(C)(=O)NC(C(=O)O)C1C(C2=CC=CC=C2CC1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the reflux temperature for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 0°-5° C.
CUSTOM
Type
CUSTOM
Details
the precipitate is separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone-ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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